

Omadacycline degradation in solution and its effect on MIC results

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Compound of Interest

Compound Name: Omadacycline hydrochloride

Cat. No.: B560419

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Omadacycline Technical Support Center

Welcome to the Omadacycline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of omadacycline in solution and its impact on Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: How stable is omadacycline in solution under typical laboratory storage conditions?

A1: Reconstituted omadacycline for injection (1 mg/mL) in 0.9% w/v sodium chloride or 5% w/v dextrose is stable for up to 9 days when stored under refrigeration (2–8°C).^{[1][2][3]} During this period, there are no significant changes in appearance, pH, osmolality, or the percentage of the labeled claim.^{[1][2][3]} However, it is not recommended to store aqueous solutions of omadacycline for more than one day.^[4] For long-term storage, omadacycline as a crystalline solid is stable for at least four years at -20°C.^[4]

Q2: What is the primary degradation product of omadacycline in solution?

A2: The main degradant of omadacycline in solution is its 4-beta epimer.^[3] In a 9-day stability study of a 1 mg/mL solution under refrigeration, the amount of the 4-beta epimer increased slightly but remained within the acceptable specification limit of ≤6.8% w/w.^[3]

Q3: How does temperature affect the stability of omadacycline in solution?

A3: Temperature significantly impacts omadacycline's stability. While stable for extended periods under refrigeration, omadacycline degrades much more rapidly at higher temperatures. [1][2][3] For instance, at 37°C, the concentration of omadacycline in a solution can decline by approximately 50% within 24 hours. [5][6][7][8] This degradation leads to a notable loss of potency. [5][6][7]

Q4: Can the degradation of omadacycline in solution affect my MIC results?

A4: Yes, the degradation of omadacycline in solution, particularly at 37°C, can lead to falsely elevated MIC values. [5][6][7] This is especially problematic when testing slow-growing organisms, such as nontuberculous mycobacteria (NTM), which require long incubation periods. [5][6][7] The drug's concentration can decrease significantly over the course of the assay, leading to an overestimation of the MIC. [5][6][7]

Q5: How does the pH of the culture medium influence omadacycline's activity?

A5: The pH of the testing medium can affect the in vitro activity of omadacycline. Compared to the standard pH of 7.4, MIC values may be several-fold higher when tested in more acidic conditions (pH 5.0–6.0). [9] Omadacycline's activity is generally unaffected at a pH of 8.0. [9]

Troubleshooting Guides

Issue: Inconsistently High or Variable MIC Results

Possible Cause 1: Omadacycline Degradation During Incubation

For experiments requiring long incubation times at 37°C, significant degradation of omadacycline can occur, leading to artificially high MIC values. [5][6][7]

- **Solution:** For slow-growing organisms, consider daily supplementation of omadacycline to the culture medium to maintain a constant drug concentration. [5][6][10] This can provide more accurate MIC results. [5][6][10]

Possible Cause 2: Improper Solution Storage

Storing prepared omadacycline solutions at room temperature or for extended periods, even when refrigerated, can lead to degradation and loss of potency.

- Solution: Prepare fresh omadacycline solutions for each experiment. If short-term storage is necessary, refrigerate the solution at 2–8°C and use it within 24 hours for susceptibility testing applications.[4] For intravenous preparations intended for administration, stability has been demonstrated for up to 9 days under refrigeration.[1][2][3]

Issue: Poor Solubility of Omadacycline

Possible Cause: Incorrect Solvent or Preparation Method

Omadacycline has specific solubility characteristics that must be considered when preparing stock solutions.

- Solution: Omadacycline is soluble in organic solvents like DMSO and dimethylformamide (approximately 1 mg/mL).[4] For aqueous solutions, it is slightly soluble in PBS (pH 7.2).[4] To achieve maximum solubility in aqueous buffers, first dissolve omadacycline in DMSO and then dilute it with the chosen aqueous buffer.[4]

Data Summary

Table 1: Stability of Reconstituted Omadacycline (1 mg/mL) Under Refrigeration (2–8°C)

Parameter	Diluent	Day 0	Day 9	Change
pH	0.9% Sodium Chloride	4.2	4.2	None
5% Dextrose	3.9	3.9	None	
Osmolality (mOsmol/kg)	0.9% Sodium Chloride	278-279	278-279	None
5% Dextrose	259-261	259-261	None	
4-beta epimer (%w/w)	0.9% Sodium Chloride	2.90%	3.29%	+0.39%
5% Dextrose	2.85%	3.54%	+0.69%	
Data sourced from Bower et al., 2022.[3]				

Table 2: Effect of Temperature on Omadacycline Concentration and Potency

Temperature	Time	Approximate Concentration Decline	Impact on Potency
37°C	24 hours	~50%	66.48 ± 19.38% loss in potency against MRSA
Data sourced from Deshpande et al., 2022.[5][6][7][8]			

Table 3: Impact of Daily Supplementation on Omadacycline MIC for Slow-Growing Mycobacteria

Organism	Incubation Time	MIC without Supplementation (mg/L)	MIC with 50% Daily Supplementation (mg/L)
M. avium	7 days	1	0.5
M. kansasii	7 days	>128	32

Data sourced from
Deshpande et al.,
2022.[\[5\]](#)[\[6\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Preparation and Storage of Omadacycline for Injection for Stability Testing

This protocol is based on the methodology described by Bower et al. (2022).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Reconstitution:** Reconstitute omadacycline powder to a concentration of 1 mg/mL using either 0.9% w/v sodium chloride or 5% w/v dextrose as the diluent.
- **Storage:** Store the reconstituted solutions in appropriate containers (e.g., elastomeric infusion pumps) under refrigerated conditions (2–8°C) and protected from light.
- **Sampling:** Withdraw samples daily for analysis.
- **Analysis:** Test the samples for appearance, pH, osmolality, and chemical composition using validated methods such as High-Performance Liquid Chromatography (HPLC) to quantify omadacycline and its related substances.

Protocol 2: Determination of Omadacycline Degradation Rate at 37°C

This protocol is adapted from the methods described by Deshpande et al. (2022).[\[5\]](#)[\[7\]](#)[\[8\]](#)

- **Solution Preparation:** Prepare a solution of omadacycline in the desired culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

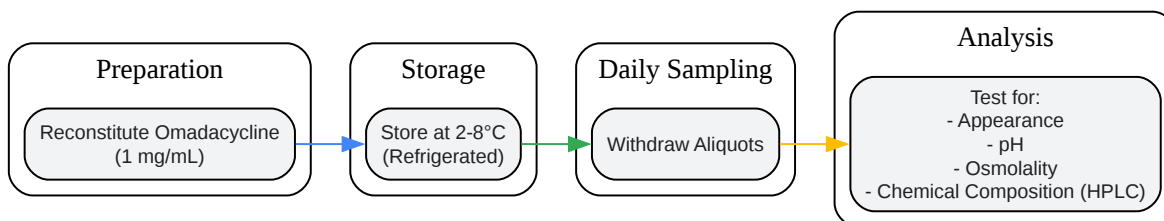
- Incubation: Incubate the solution at 37°C.
- Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 0, 24, 48, and 72 hours).
- Storage of Samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
- Concentration Measurement: Determine the concentration of omadacycline in each sample using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: Model the decline in omadacycline concentration over time using an exponential decay model to calculate the degradation rate and half-life.

Protocol 3: MIC Determination with Daily Drug Supplementation

This protocol is a modification of standard MIC testing to account for drug degradation, as suggested by Deshpande et al. (2022).[\[5\]](#)[\[6\]](#)[\[7\]](#)

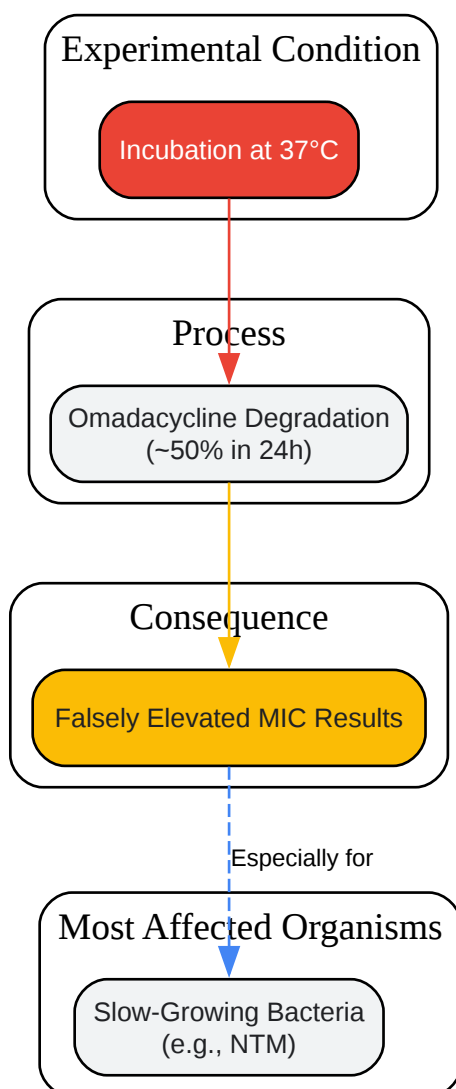
- Standard MIC Setup: Prepare a standard broth microdilution MIC assay according to CLSI guidelines.
- Daily Supplementation: For the experimental group, add 50% of the initial omadacycline concentration to each well every 24 hours to compensate for the anticipated degradation.
- Control Group: Maintain a parallel set of microdilution plates without daily supplementation as a control.
- Incubation: Incubate both sets of plates for the required duration for the specific microorganism being tested.
- MIC Reading: After the incubation period, visually inspect the plates to determine the MIC for both the supplemented and non-supplemented conditions.

Visualizations



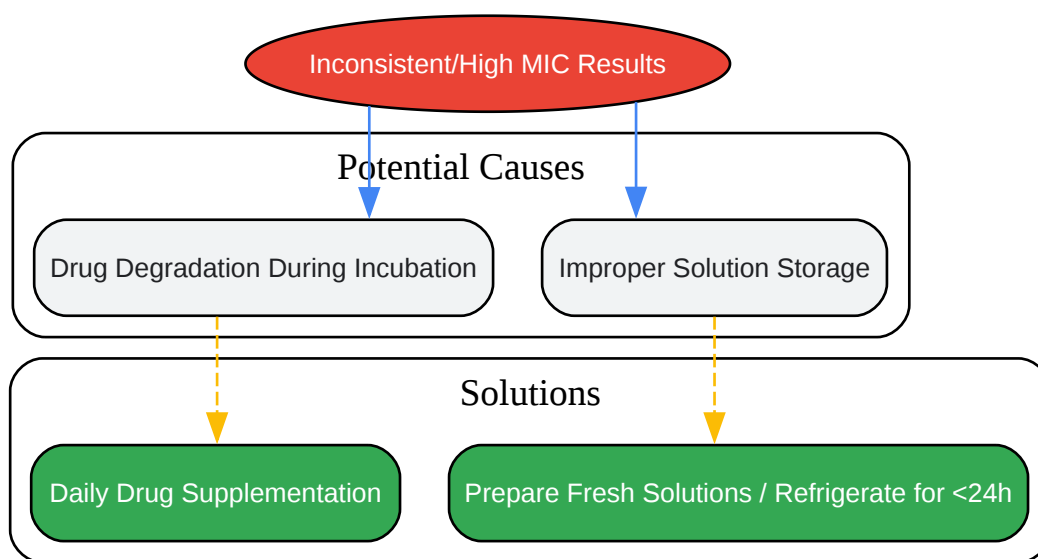
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Caption: Workflow for Omadacycline Stability Testing.



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Caption: Impact of Temperature on Omadacycline MIC.



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Caption: Troubleshooting High Omadacycline MICs.

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